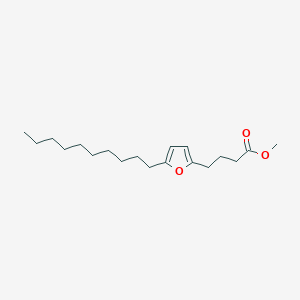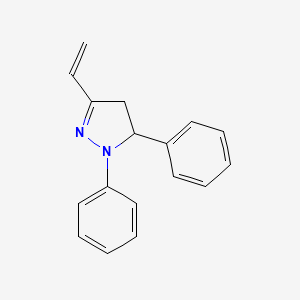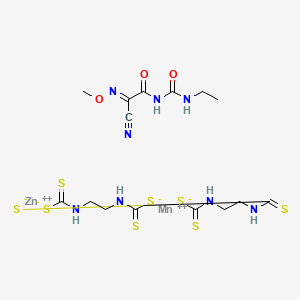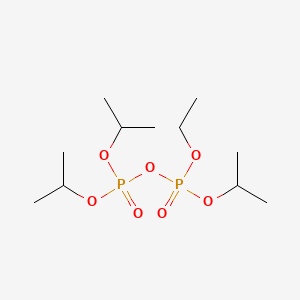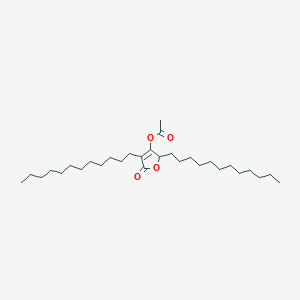
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate is a chemical compound with a complex structure that includes a furan ring substituted with dodecyl chains and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate typically involves the reaction of dodecyl-substituted furan derivatives with acetic anhydride under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mécanisme D'action
The mechanism of action of 2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicine or industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-4,5-dihydro-2-furylacetic acid: A related compound with a similar furan ring structure.
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: Another furan derivative with different substituents.
Uniqueness
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate is unique due to its long dodecyl chains, which impart distinct physical and chemical properties
Propriétés
Numéro CAS |
64580-86-5 |
|---|---|
Formule moléculaire |
C30H54O4 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
(2,4-didodecyl-5-oxo-2H-furan-3-yl) acetate |
InChI |
InChI=1S/C30H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-27-29(33-26(3)31)28(34-30(27)32)25-23-21-19-17-15-13-11-9-7-5-2/h28H,4-25H2,1-3H3 |
Clé InChI |
OIYORFUWSNLSJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1C(=C(C(=O)O1)CCCCCCCCCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


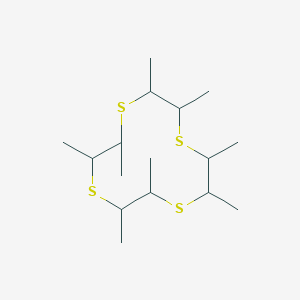
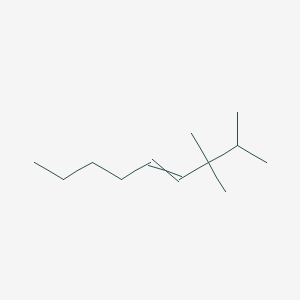
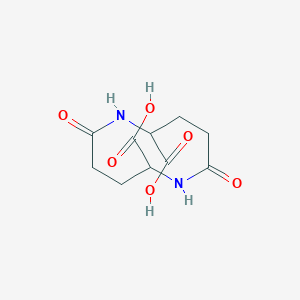
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
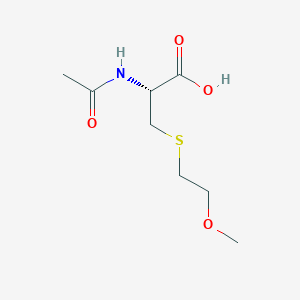
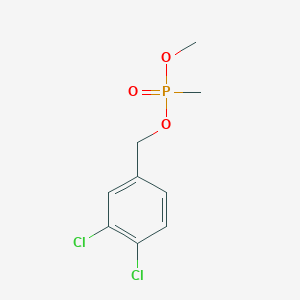
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
